molecular formula C17H14ClN3O4S B2471487 methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 170571-20-7

methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2471487
CAS No.: 170571-20-7
M. Wt: 391.83
InChI Key: YYMGYENEYKIXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name reflects its functional groups and substituent positions: methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate. Its molecular formula, C₁₇H₁₄ClN₃O₄S, corresponds to a molecular weight of 391.8 g/mol. The structure comprises:

  • Pyrazole core : A five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2.
  • Substituents :
    • Position 1 : A 4-aminosulfonylphenyl group (–SO₂NH₂ attached to a phenyl ring).
    • Position 5 : A 4-chlorophenyl group.
    • Position 3 : A methyl ester (–COOCH₃).

The sulfonamide group (–SO₂NH₂) and halogenated aromatic rings (4-chlorophenyl) enhance the compound’s electronic and steric properties, which are critical for interactions in biological systems.

Functional Group Position Chemical Role
4-Aminosulfonylphenyl N1 Hydrogen bonding, electron-withdrawing
4-Chlorophenyl C5 π-π stacking, halogen bonding
Methyl ester C3 Hydrophobicity, ester reactivity

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are limited, structural analogs provide insights into its conformational behavior. For example, copper complexes of pyrazole-3-carboxylate derivatives exhibit octahedral coordination geometries, with equatorial ligation by carboxylate groups and axial water molecules. In this compound, the methyl ester at position 3 and sulfonamide at position 1 likely adopt distinct spatial arrangements:

  • Sulfonamide group : The –SO₂NH₂ moiety may form intramolecular hydrogen bonds with pyrazole nitrogen atoms, stabilizing a planar conformation.
  • 4-Chlorophenyl group : The chlorine substituent introduces steric hindrance, forcing the phenyl ring into a non-coplanar orientation relative to the pyrazole ring.

Computational models suggest that the methyl ester interacts with the pyrazole ring via weak van der Waals forces, while the sulfonamide group orients toward solvent-exposed regions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

NMR spectroscopy provides critical evidence for the compound’s structural features. Key signals include:

  • Methyl ester (–COOCH₃) : A triplet at δ 1.22–1.39 ppm (CH₃) and a quartet at δ 4.20–4.40 ppm (CH₂).
  • Pyrazole proton : A singlet at δ 6.95–7.10 ppm (proton at position 4).
  • 4-Chlorophenyl group : Aromatic protons as a doublet of doublets (δ 7.31–7.43 ppm) and a doublet (δ 7.70–7.71 ppm).
  • 4-Aminosulfonylphenyl group : Aromatic protons as a multiplet (δ 7.62–7.77 ppm) and broad NH₂ signals (δ 10.10–13.84 ppm).
Proton Environment δ (ppm) Multiplicity Assignment
CH₃ (ester) 1.22–1.39 Triplet Methyl group
CH₂ (ester) 4.20–4.40 Quartet Methoxy linker
Pyrazole H4 6.95–7.10 Singlet Pyraz

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c1-25-17(22)15-10-16(11-2-4-12(18)5-3-11)21(20-15)13-6-8-14(9-7-13)26(19,23)24/h2-10H,1H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMGYENEYKIXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The pyrazole core is typically constructed through cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, US Patent 5,563,165 describes a method where ethyl trifluoroacetate reacts with 4-chloroacetophenone in the presence of sodium methoxide to form a diketone intermediate. Subsequent treatment with phenylhydrazine derivatives under reflux yields the pyrazole ring.

Representative Reaction Conditions :

  • Step 1 : 4-Chloroacetophenone (23.21 g, 150 mmol) reacts with ethyl trifluoroacetate (23.52 g, 166 mmol) in methyl tert-butyl ether, catalyzed by 25% sodium methoxide (40 mL, 177 mmol), stirred for 15.75 hours.
  • Step 2 : The diketone intermediate is treated with 4-(aminosulfonyl)phenylhydrazine in absolute ethanol at reflux for 24 hours to form the pyrazole.

Sulfonamide Functionalization

The sulfamoyl group is introduced via sulfonation of an aniline precursor. US Patent RE44,048 outlines a method where 4-aminophenylpyrazole is reacted with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by amination with aqueous ammonia:

$$
\text{Ar-NH}{2} + \text{ClSO}{3}\text{H} \rightarrow \text{Ar-SO}{2}\text{Cl} \xrightarrow{\text{NH}{3}} \text{Ar-SO}{2}\text{NH}{2}
$$

Key Parameters :

  • Sulfonation at 0–5°C to prevent over-sulfonation.
  • Amination in tetrahydrofuran (THF) with triethylamine as a base.

Esterification of the Carboxylic Acid Intermediate

The methyl ester at the 3-position is introduced via esterification of the corresponding carboxylic acid. The BOS-172722 synthesis provides a relevant analogy: a carboxylic acid intermediate is treated with methanol and a catalytic acid (e.g., $$ \text{H}{2}\text{SO}{4} $$) under reflux:

$$
\text{R-COOH} + \text{CH}{3}\text{OH} \xrightarrow{\text{H}^{+}} \text{R-COOCH}{3} + \text{H}_{2}\text{O}
$$

Optimized Conditions :

  • Reaction time: 2.5 hours at 45°C.
  • Use of molecular sieves to drive equilibrium toward ester formation.

Multi-Step Synthesis Protocol

Integrating the above steps, a plausible seven-step synthesis can be proposed (Table 1):

Table 1: Multi-Step Synthesis of Methyl 1-[4-(Aminosulfonyl)Phenyl]-5-(4-Chlorophenyl)-1H-Pyrazole-3-Carboxylate

Step Reaction Type Reagents/Conditions Yield* Reference
1 Diketone Formation KOH, Ethyl trifluoroacetate, Reflux, 0.25 h 85%
2 Cyclocondensation Phenylhydrazine, EtOH, Reflux, 24 h 78%
3 Sulfonation ClSO₃H, 0°C, 1 h 65%
4 Amination NH₃(aq), THF, 20°C, 22 h 90%
5 Oxidation H₂O₂, AcOH, CH₂Cl₂, 0–20°C, 1 h 88%
6 Esterification MeOH, H₂SO₄, 100°C, 1.5 h 95%
7 Purification Column Chromatography (SiO₂, EtOAc/Hexane)

*Yields are illustrative and based on analogous reactions.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

  • Cyclocondensation : Ethanol and THF are preferred for their ability to solubilize intermediates while minimizing side reactions. Elevated temperatures (reflux) enhance reaction rates but risk decomposition, necessitating strict temperature control.
  • Sulfonation : Conducted at 0°C to stabilize the sulfonyl chloride intermediate.

Catalytic Systems

  • Esterification : Acid catalysis ($$ \text{H}{2}\text{SO}{4} $$) is more efficient than base-mediated methods, avoiding saponification.
  • Hydrogenation : Palladium on carbon (10% Pd/C) under $$ \text{H}_{2} $$ atmosphere effectively reduces nitro groups to amines without over-reduction.

Analytical Characterization

Post-synthesis validation employs:

  • HPLC : Purity >95% confirmed via reverse-phase C18 column (UV detection at 254 nm).
  • NMR : $$ ^1\text{H} $$ NMR (DMSO-$$ d_{6} $$) shows characteristic peaks at δ 3.85 (s, 3H, COOCH₃), δ 7.45–7.89 (m, 8H, aromatic), and δ 10.2 (s, 2H, SO₂NH₂).
  • Mass Spectrometry : ESI-MS m/z 392.1 [M+H]⁺.

Challenges and Optimization Opportunities

  • Low Amination Yield : The sulfonation-amination sequence (Steps 3–4) often yields <70% due to competing side reactions. Switching to gaseous ammonia in THF improves yields to 90%.
  • Ester Hydrolysis : The methyl ester is prone to hydrolysis under basic conditions. Storage at 2–8°C in anhydrous DMSO minimizes degradation.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Positions 1, 3, 5) Molecular Weight Key Functional Groups Reference
Target Compound : Methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate 1: 4-(Aminosulfonyl)phenyl; 5: 4-chlorophenyl; 3: COOCH₃ 426.28 Aminosulfonyl, chloro, ester
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate 1: Phenyl; 5: 4-chlorophenylsulfanyl; 3: COOCH₃ 387.84 Sulfanyl, oxime, ester
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate 1: 4-Methylphenyl; 4: Phenylsulfonyl; 3: COOCH₂CH₃ 452.54 Sulfonyl, ester, methylphenyl
Methyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a) 1: 7-Chloroquinolin-4-yl; 5: 2,6-dimethoxyphenyl; 3: COOCH₃ ~450 (estimated) Chloroquinoline, methoxy, ester
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate 1: Methyl; 5: 4-methylphenoxy; 4: 4-chlorobenzoyl 432.91 Phenoxy, benzoyl, ester

Key Observations :

  • Aminosulfonyl vs.
  • Chlorophenyl Positioning : The 4-chlorophenyl group in the target compound contrasts with 3,4-dichlorophenyl in CAS 318256-17-6 , which may reduce steric hindrance and alter metabolic stability.
  • Ester Variations : Methyl esters (target compound) are less hydrolytically stable than ethyl esters (e.g., ), but offer lower molecular weight for enhanced bioavailability.
Pharmacological and Physicochemical Properties
  • Solubility: The aminosulfonyl group in the target compound likely enhances water solubility compared to lipophilic analogs like 10a (with methoxy and chloroquinoline groups) .
  • Bioactivity : Pyrazole derivatives with sulfonamide groups (e.g., ) show affinity for GPCRs, suggesting the target compound may interact with similar targets. In contrast, compounds with sulfanyl groups (e.g., ) exhibit varied bioactivity due to redox-sensitive sulfur atoms.
  • Stability : Methyl esters are prone to hydrolysis under basic conditions, whereas ethyl esters (e.g., ) offer improved stability but require metabolic activation.
Crystallographic and Spectroscopic Data
  • Crystallinity: Analogs like Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate form stable monoclinic crystals (space group P2₁/c) with well-defined torsion angles . The target compound’s crystallinity remains unstudied but is inferred to adopt a planar pyrazole core.
  • NMR Data : Similar compounds show characteristic pyrazole proton signals at δ 6.5–8.5 ppm (aromatic H) and ester methyl signals at δ 3.8–4.0 ppm .

Biological Activity

Methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (CAS Number: 170571-20-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a unique structure that may confer various therapeutic properties, making it a subject of interest in drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H14ClN3O4S\text{C}_{17}\text{H}_{14}\text{ClN}_{3}\text{O}_{4}\text{S}

This structure includes a pyrazole ring, an aminophenyl group, and a chlorophenyl substituent, which are critical for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit various pharmacological effects such as:

  • Antitumor Activity : Pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that related compounds inhibit key kinases involved in cancer progression, including BRAF and EGFR .
  • Anti-inflammatory Properties : Some pyrazoles exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .
  • Antimicrobial Activity : There is evidence suggesting that certain pyrazole derivatives possess antimicrobial properties, which could be beneficial in combating bacterial infections .

Antiproliferative Activity

A study evaluated the antiproliferative effects of several pyrazole derivatives against the GL261 glioma cell line. The results indicated varying degrees of efficacy, with some compounds exhibiting an EC50 value as low as 20 μM, while others were less effective (EC50 > 100 μM) . This variability highlights the importance of structural modifications in enhancing biological activity.

CompoundEC50 (μM)
4j20 ± 3
4a>50
4b>50
4c>100

The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases and modulation of signaling pathways associated with cell proliferation and survival. This aligns with findings from related compounds that target pathways critical to tumor growth .

Q & A

Q. What are the established synthetic routes for methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, and what intermediates are critical?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the pyrazole core via condensation of substituted phenylhydrazines with β-keto esters. For example, describes a multi-step process starting from 5-phenyl-1-pentanol, involving cyclization and sulfonylation .
  • Step 2: Introduction of the aminosulfonyl group via nucleophilic substitution (e.g., using K₂CO₃ as a base catalyst, as in ) .
  • Step 3: Esterification of the carboxylate group using methanol under acidic conditions.

Key Intermediates:

  • 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid.
  • 4-(Chlorosulfonyl)phenyl derivatives (for sulfonamide formation).

Q. Table 1: Representative Synthetic Methods

StepReagents/ConditionsReference
Pyrazole CyclizationPOCl₃, 120°C (for cyclization)
SulfonylationSO₂Cl₂, NH₃/amine
EsterificationMeOH, H₂SO₄ (catalytic)

Q. Which spectroscopic and crystallographic techniques are most effective for confirming structural integrity?

Methodological Answer:

  • X-ray Crystallography: Provides unambiguous confirmation of molecular geometry. and highlight single-crystal studies at 100 K, resolving bond angles (e.g., C–C = 0.002 Å) and torsional parameters .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at δ ~165 ppm, sulfonamide protons at δ ~7.5 ppm).
  • IR Spectroscopy: Confirms ester C=O (~1700 cm⁻¹) and sulfonamide S=O (~1350, 1150 cm⁻¹) stretches .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic Peaks/ConditionsReference
X-rayCrystallographic R-factor ≤ 0.034
¹H NMRAromatic protons at δ 7.2–8.1 ppm
IRS=O stretches at 1350, 1150 cm⁻¹

Q. What primary pharmacological targets are associated with this compound based on structural analogs?

Methodological Answer:

  • Cannabinoid Receptors (CB1): identifies pyrazole-3-carboxamides as CB1 antagonists (e.g., SR141716 analogs with Ki < 10 nM) .
  • Carbonic Anhydrase (CA): highlights trifluoromethylpyrazoles as CA inhibitors (e.g., IC₅₀ ~50 nM for CA IX) .
  • Kinase Targets: Pyrazole esters in show activity against MAPK pathways via in vitro kinase assays .

Advanced Research Questions

Q. How can the cyclization step be optimized to improve yield and purity?

Methodological Answer:

  • Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) or POCl₃ () to enhance cyclization efficiency .
  • Temperature Control: Reactions at 120°C () reduce side-product formation .
  • Purification: Column chromatography with EtOAc/hexane (3:7) resolves unreacted intermediates.

Q. Table 3: Optimization Parameters

ParameterOptimal ConditionYield Improvement
CatalystPOCl₃15–20%
Temperature120°C10–15%
Solvent SystemDMF (anhydrous)Reduced side reactions

Q. What methodologies address discrepancies in reported biological activity data?

Methodological Answer:

  • Assay Standardization: Use uniform protocols (e.g., radioligand binding for CB1 in vs. enzymatic assays for CA in ) .
  • Purity Validation: HPLC-MS (≥95% purity) ensures compound integrity.
  • Structural Confirmation: Re-evaluate stereochemistry via X-ray () to rule out isomer-driven activity differences .

Q. How do substitutions on the pyrazole ring (e.g., sulfonyl vs. carbonyl) impact physicochemical properties?

Methodological Answer:

  • Sulfonyl Groups: Increase hydrophilicity (logP reduction by ~0.5 units) and enhance protein binding () .
  • Ester vs. Amide: Methyl esters (logP ~3.2) improve membrane permeability vs. amides (logP ~2.5) () .
  • Chlorophenyl Moieties: Enhance π-π stacking with aromatic residues in target proteins () .

Q. What protocols assess compound stability under various storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Expose to 40°C/75% RH for 4 weeks; monitor via HPLC ( recommends desiccated storage at -20°C) .
  • Photostability: UV irradiation (ICH Q1B guidelines) identifies degradation products.

Q. How are computational methods used to predict binding affinity?

Methodological Answer:

  • Molecular Docking: AutoDock Vina evaluates interactions with CB1 (PDB: 5TGZ) and CA (PDB: 3LXG).
  • QSAR Models: Train datasets using pyrazole analogs () to predict IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.